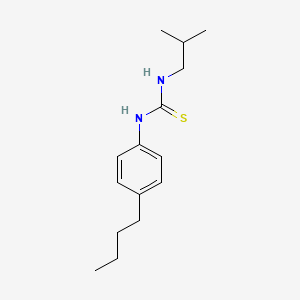

![molecular formula C15H21N3O2S B4627904 N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)

N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives, including N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide, often involves the reaction of hydrazine with isothiocyanates or similar reactants to form the core hydrazinecarbothioamide structure. This process can be fine-tuned by varying the reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity. Specific methodologies for synthesizing compounds closely related to N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide have demonstrated the importance of these parameters in obtaining desired products efficiently (Abou‐Melha, 2021).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These techniques provide insights into the compound's molecular vibrations, electronic environment, and molecular weight, respectively. Structural elucidation can reveal the presence of hydrogen bonding and the spatial arrangement of the molecule, which are crucial for understanding its reactivity and properties. Studies on similar compounds have highlighted the role of molecular modeling in supporting the proposed structures, with DFT calculations offering predictions on molecular geometry and electronic properties (Reddy et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide and its derivatives can be explored through reactions with various chemical agents, leading to the formation of complexes or the modification of the compound. These reactions can alter the compound's chemical and physical properties, potentially enhancing its activity or stability. For instance, the reaction with metal ions to form complexes has been studied, demonstrating changes in the compound's spectral properties and reactivity (Sajitha et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are key factors that influence the compound's application and handling. Solubility in various solvents can be particularly important for its use in different environments or formulations. Studies on related compounds have measured solubility in different pure solvents at various temperatures, providing a basis for predicting the behavior of N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide under similar conditions (Shakeel et al., 2014).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamide derivatives, such as reactivity, stability, and interaction with biological molecules, are critical for their potential applications. These properties can be assessed through a combination of experimental studies and theoretical calculations. For instance, the interaction with metal ions or biological targets can provide insights into the compound's potential as a ligand or therapeutic agent. Such interactions have been explored in studies investigating the binding of similar compounds to proteins or metal ions, shedding light on their potential utility and mechanisms of action (Tarai & Baruah, 2018).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide and similar compounds have been extensively studied. These compounds have been synthesized through various chemical reactions and characterized using spectral and molecular modeling techniques. The structural elucidation of these compounds provides a foundation for understanding their reactivity and potential applications in different fields, including medicinal chemistry and material science (Abou-Melha, 2021).

Anticancer Activity

Research has demonstrated the anticancer potential of compounds related to N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide. For instance, studies on newly synthesized ligands and their metal complexes have revealed significant anticancer activities. These compounds have been shown to interact with cellular targets, leading to the inhibition of cancer cell proliferation and inducing apoptosis in various cancer cell lines. The anticancer activity is attributed to the unique structural features of these compounds, which allow them to interact with biological macromolecules and disrupt critical cellular processes (Abou-Melha, 2021).

Antimicrobial and Antioxidant Activities

Compounds related to N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide have also been evaluated for their antimicrobial and antioxidant properties. These studies have highlighted the potential of such compounds as effective agents against a range of bacterial and fungal pathogens. Additionally, their ability to scavenge free radicals and act as antioxidants suggests a role in the prevention of oxidative stress-related diseases. The antimicrobial and antioxidant activities further underscore the therapeutic potential of these compounds, opening avenues for their application in treating infections and oxidative damage (Barbuceanu et al., 2014).

Biological Evaluations and Therapeutic Applications

Further biological evaluations of these compounds have explored their potential in various therapeutic applications, including as hypoglycemic agents and corrosion inhibitors. The versatility of these compounds is evident from their broad range of biological activities, which makes them candidates for the development of new drugs and materials with specific properties. The ongoing research in this area continues to unveil new aspects of their chemistry and biology, contributing to our understanding of their mechanisms of action and potential uses in different scientific and industrial contexts (Chaubey & Pandeya, 1989).

Propriétés

IUPAC Name |

1-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-4-9-16-15(21)18-17-14(19)10-20-13-7-5-12(6-8-13)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,19)(H2,16,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOGAKBYIZODMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=S)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(propan-2-yl)phenoxy]acetyl}-N-(prop-2-en-1-yl)hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627822.png)

![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4627824.png)

![2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)

![4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4627833.png)

![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)

![5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4627878.png)

![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)

methanone](/img/structure/B4627906.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)

![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4627930.png)